ethyl (5Z)-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
- Ethyl (5Z)-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a lengthy name. Let’s break it down:
- The “ethyl” group indicates the presence of an ethyl (C2H5) side chain.
- The compound contains a thiophene ring (a five-membered heterocycle with a sulfur atom).
- The “5Z” indicates the position of a double bond (Z configuration) in the side chain.
- The compound also features a phenylamino group and a carboxylate functional group.
- The 3-hydroxy-4-methoxybenzylidene moiety adds further complexity.
- Overall, this compound combines elements from various chemical families, making it intriguing for study.
Preparation Methods
- Efficient synthetic procedures involve converting the corresponding ethyl ester into hydrazides, followed by a reaction with 4-hydroxy-3-methoxy-benzaldehyde .
- Industrial production methods may vary, but the key steps involve hydrazide formation and subsequent condensation with the aldehyde.
Chemical Reactions Analysis
- Reactions:
- It can undergo oxidation, reduction, and substitution reactions due to its diverse functional groups.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., hydrazine).
- Major products:
- Oxidation may yield carboxylic acid derivatives.
- Reduction could lead to the corresponding alcohol.
- Substitution reactions may modify the phenylamino or methoxy groups.
Scientific Research Applications
- Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
- Biology: Explore its interactions with enzymes, receptors, or cellular components.
- Medicine: Assess its pharmacological properties (e.g., antimicrobial activity).
- Industry: Consider its use in materials science or as a precursor for drug synthesis.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets (e.g., enzymes, receptors).
- Further research is needed to elucidate the exact pathways and mechanisms.
Comparison with Similar Compounds
- Similar compounds may include other thiophene derivatives, hydrazones, or benzaldehyde-based structures.
- Highlight its uniqueness, perhaps emphasizing the combination of diverse functional groups.
Properties
Molecular Formula |
C21H19NO5S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
ethyl (5Z)-4-hydroxy-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenyliminothiophene-3-carboxylate |
InChI |
InChI=1S/C21H19NO5S/c1-3-27-21(25)18-19(24)17(12-13-9-10-16(26-2)15(23)11-13)28-20(18)22-14-7-5-4-6-8-14/h4-12,23-24H,3H2,1-2H3/b17-12-,22-20? |
InChI Key |
ALKUMZSSQQMVKZ-OYBLBNEUSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OC)O)/SC1=NC3=CC=CC=C3)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OC)O)SC1=NC3=CC=CC=C3)O |
Origin of Product |
United States |
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